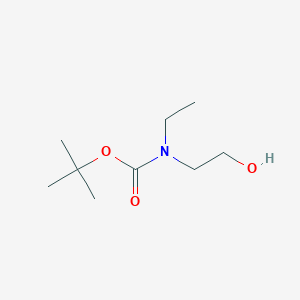

Carbamato de tert-butilo etilo (2-hidroxietil)

Descripción general

Descripción

Tert-Butyl ethyl(2-hydroxyethyl)carbamate is a useful research compound. Its molecular formula is C9H19NO3 and its molecular weight is 189.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl ethyl(2-hydroxyethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl ethyl(2-hydroxyethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

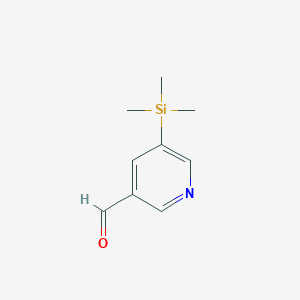

Síntesis de anilinas N-Boc protegidas

Este compuesto se utiliza en la síntesis catalizada por paladio para crear anilinas N-Boc protegidas, que son intermediarios valiosos en la química farmacéutica para el desarrollo de diversos agentes terapéuticos .

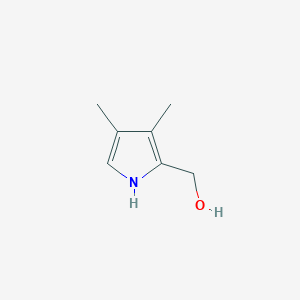

Síntesis de pirroles tetrasubstituidos

Sirve como material de partida en la síntesis de pirroles tetrasubstituidos, funcionalizados con grupos éster o cetona en la posición C-3, que son compuestos importantes en la química medicinal .

Síntesis de fosfatidiletanolaminas

El compuesto se emplea como un reactivo bifuncional en la síntesis de fosfatidiletanolaminas, que son una clase de fosfolípidos que se encuentran en las membranas biológicas y desempeñan un papel en la señalización celular .

Síntesis de derivados de ornitina

También se utiliza para sintetizar derivados de ornitina, que se utilizan en el estudio y desarrollo de tratamientos para trastornos metabólicos .

Agente de peguilación

Como un PEG (polietilenglicol) ramificado con un grupo protector tert-butilo y dos grupos hidroxilo terminales, se puede utilizar para la peguilación, lo que mejora la solubilidad y la estabilidad de las proteínas y péptidos terapéuticos .

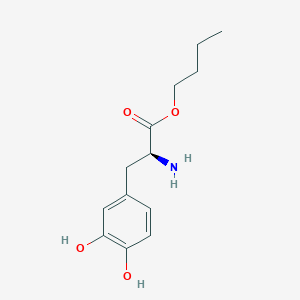

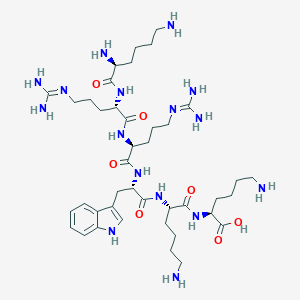

Grupo protector para aminoácidos

El compuesto actúa como un grupo protector de amina durante la síntesis de aminoácidos, que son bloques de construcción fundamentales para péptidos y proteínas en bioquímica y desarrollo de fármacos .

Safety and Hazards

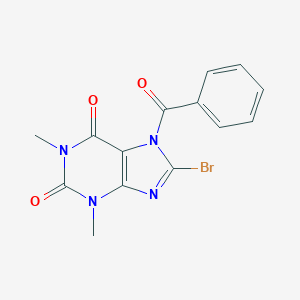

Mecanismo De Acción

Target of Action

tert-Butyl ethyl(2-hydroxyethyl)carbamate, also known as BOC,ET-GLYCINOL, is primarily used as a biochemical reagent . It is an amine derivative and is commonly used in the protection of amino acids . The primary targets of this compound are therefore amino acids, particularly in the context of biochemical research and synthesis .

Mode of Action

The compound acts as a protecting group for amino acids during synthesis . It interacts with the amino group of the amino acid, forming a carbamate linkage . This protects the amino group from unwanted reactions during the synthesis process . The tert-butyl group can be deprotected under acidic conditions .

Biochemical Pathways

The compound is involved in the synthesis of phosphatidylserine and ornithine . These are important biochemical pathways in the body. Phosphatidylserine is a component of the cell membrane and plays a key role in apoptosis (cell death), while ornithine is a key compound in the urea cycle, which is responsible for detoxifying ammonia in the body .

Pharmacokinetics

Its solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol, suggests that it could have good bioavailability .

Result of Action

The primary result of the action of tert-Butyl ethyl(2-hydroxyethyl)carbamate is the protection of the amino group in amino acids during synthesis . This allows for the successful synthesis of complex biochemical compounds without unwanted side reactions .

Action Environment

The action of tert-Butyl ethyl(2-hydroxyethyl)carbamate is influenced by the pH of the environment . The compound can be deprotected under acidic conditions . Therefore, the pH of the reaction environment is a key factor in determining the efficacy and stability of this compound .

Propiedades

IUPAC Name |

tert-butyl N-ethyl-N-(2-hydroxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-5-10(6-7-11)8(12)13-9(2,3)4/h11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSQZIGTEBZROY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565517 | |

| Record name | tert-Butyl ethyl(2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152192-95-5 | |

| Record name | tert-Butyl ethyl(2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

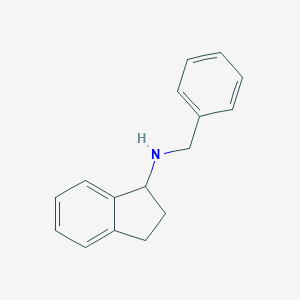

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

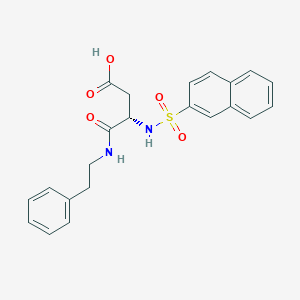

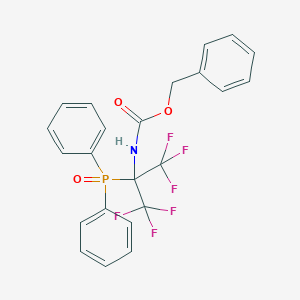

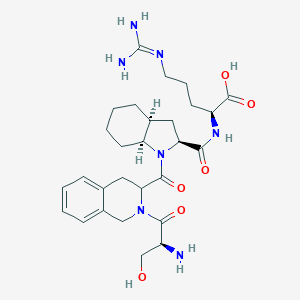

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-7-fluorobenzo[d]thiazole](/img/structure/B136207.png)